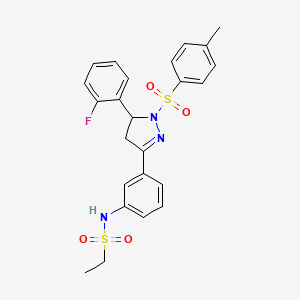

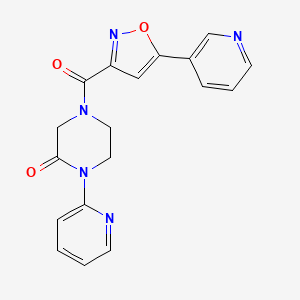

![molecular formula C22H23ClN4O B2930518 (2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide CAS No. 885180-96-1](/img/structure/B2930518.png)

(2E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the other functional groups present in the molecule. The cyano group can react with a variety of nucleophiles, and the phenyl group can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique

Synthesis and Characterization of Novel Compounds

- Enaminones and dihydropyrimidinone derivatives containing piperazine/morpholine moieties have been synthesized through a simple and efficient method, demonstrating good yield. These compounds have potential applications in medicinal chemistry due to their structural features (Bhat et al., 2018).

Antitumor Activity

- A series of 1,2,4-triazine derivatives bearing piperazine amide moiety has been synthesized and investigated for their potential anticancer activities against breast cancer cells, highlighting the importance of structural modifications for enhancing therapeutic efficacy (Yurttaş et al., 2014).

Catalytic Applications

- l-Piperazine-2-carboxylic acid derived N-formamides have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, showcasing their utility in organic synthesis with high yields and enantioselectivities for a broad range of substrates (Wang et al., 2006).

Structure-Affinity Relationships

- Structural modifications of the compound PB12, a potent and selective dopamine D(4) receptor ligand, led to the identification of derivatives with moderate D(3) receptor affinity. These modifications included changes in the aromatic ring linked to the N-1 piperazine ring and alkyl chain elongation, providing insights into the structure-affinity relationship for receptor ligands (Leopoldo et al., 2002).

Polyamides Containing Nucleobases

- Synthesis of polyamides containing theophylline and thymine has been achieved through reactions of nucleobases with dimethyl methylenesuccinate, followed by polycondensation with diamines, illustrating the versatility of piperazine derivatives in polymer chemistry (Hattori & Kinoshita, 1979).

Orientations Futures

Future research on this compound could involve exploring its potential uses, particularly in the field of pharmaceuticals, given the known biological activity of many piperazine derivatives. Studies could also be conducted to determine its physical and chemical properties, and to develop efficient methods for its synthesis .

Propriétés

IUPAC Name |

(E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(2-phenylethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN4O/c23-20-7-4-8-21(15-20)27-13-11-26(12-14-27)17-19(16-24)22(28)25-10-9-18-5-2-1-3-6-18/h1-8,15,17H,9-14H2,(H,25,28)/b19-17+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAEKQMBGMQNBDD-HTXNQAPBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C=C(C#N)C(=O)NCCC2=CC=CC=C2)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1/C=C(\C#N)/C(=O)NCCC2=CC=CC=C2)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

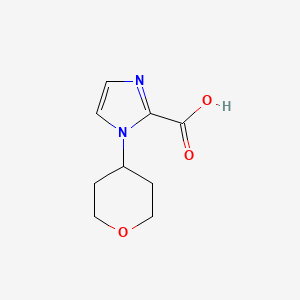

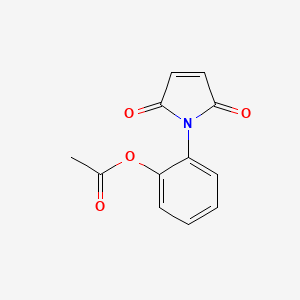

![N-(1-methyl-5-oxopyrrolidin-3-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2930435.png)

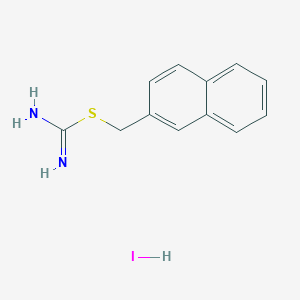

![N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]-2,6-dinitroaniline](/img/structure/B2930440.png)

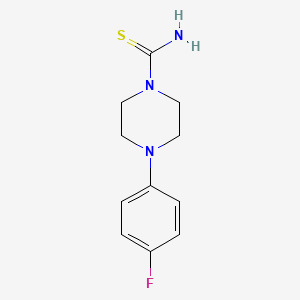

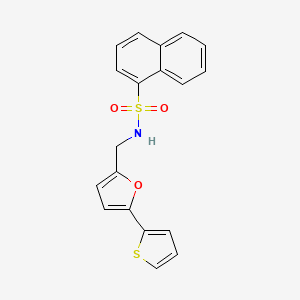

![2'-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B2930441.png)

![Tert-butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate;hydrochloride](/img/structure/B2930443.png)

![5-methyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B2930451.png)

![[2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2930455.png)